molecular formula C15H23N3O B2948718 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate CAS No. 360787-17-3

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Cat. No.: B2948718
CAS No.: 360787-17-3
M. Wt: 261.369
InChI Key: GXTMHPLMYNRXQY-UHFFFAOYSA-N
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Description

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes a benzotriazole ring substituted with a nonyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be synthesized through the diazotization of o-phenylenediamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and vacuum drying to obtain a pure form of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same diazotization and cyclization methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazoles, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole ring can interact with metal ions, making it effective as a corrosion inhibitor. Additionally, its nonyl group enhances its lipophilicity, allowing it to interact with lipid membranes and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,3-benzotriazole
  • 1-Phenyl-1H-1,2,3-benzotriazole
  • 1-Octyl-1H-1,2,3-benzotriazole

Uniqueness

1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to its nonyl substitution, which imparts distinct chemical and physical properties. This makes it more effective in applications requiring higher lipophilicity and stability compared to its shorter-chain analogs .

Properties

IUPAC Name

1-nonyl-3-oxidobenzotriazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-10-13-17-14-11-8-9-12-15(14)18(19)16-17/h8-9,11-12H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMHPLMYNRXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2[N+](=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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